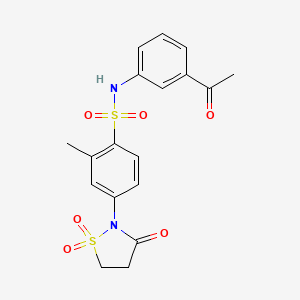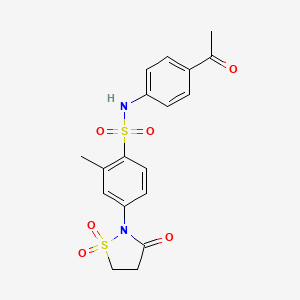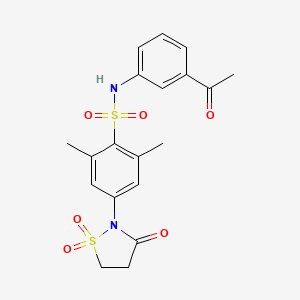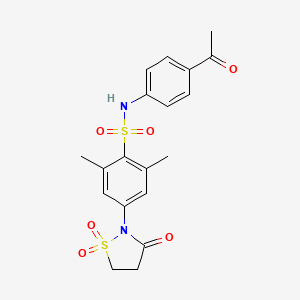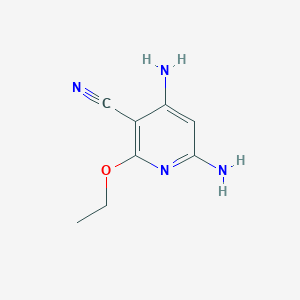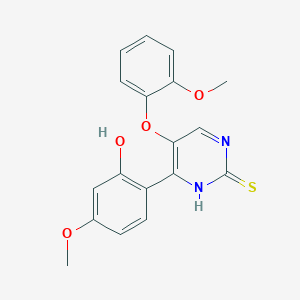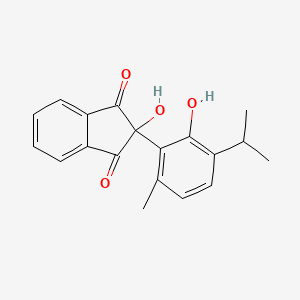
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene dione core and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the condensation of indene-1,3-dione with a substituted phenol under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: The parent compound without the substituted phenyl group.
2-Hydroxy-1H-indene-1,3(2H)-dione: A hydroxylated derivative of the parent compound.
6-Methyl-3-(1-methylethyl)phenol: The phenyl group without the indene dione core.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10(2)12-9-8-11(3)15(16(12)20)19(23)17(21)13-6-4-5-7-14(13)18(19)22/h4-10,20,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSMTMFLNNOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221486 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71313-37-6 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


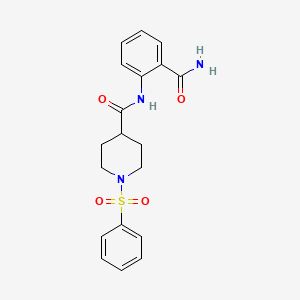
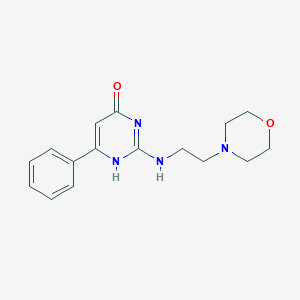
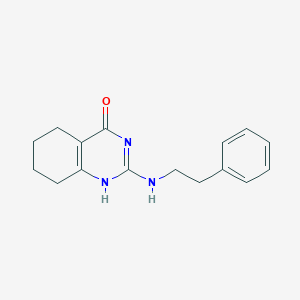
![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)

![5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7836858.png)
![5-[(4-fluorophenyl)methylamino]-6-propylsulfanyl-2H-1,2,4-triazin-3-one](/img/structure/B7836864.png)
![2-({[4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE](/img/structure/B7836874.png)
